

3-Ethoxy-4-methoxybenzonitrile as an intermediate for specialty chemicals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Ethoxy-4-methoxybenzonitrile*

Cat. No.: *B1661997*

[Get Quote](#)

Application Notes and Protocols: 3-Ethoxy-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

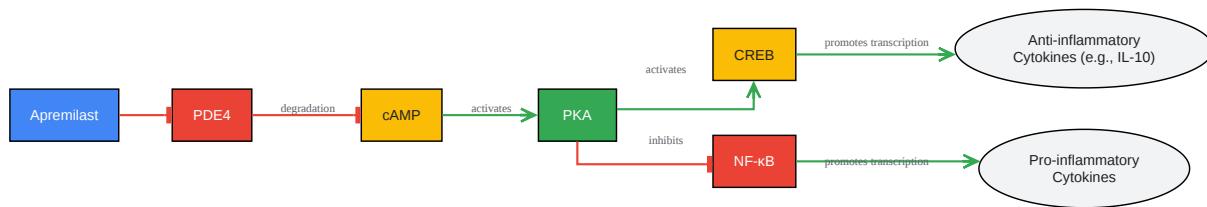
3-Ethoxy-4-methoxybenzonitrile is a key organic intermediate with the chemical formula $C_{10}H_{11}NO_2$ and a molecular weight of 177.2 g/mol .^{[1][2][3]} It typically appears as a white to light yellow crystalline powder.^[1] This compound serves as a vital building block in the synthesis of a variety of specialty chemicals, most notably in the pharmaceutical industry. Its strategic placement of ethoxy, methoxy, and nitrile functional groups on a benzene ring makes it a versatile precursor for the creation of complex molecules.

The primary application of **3-Ethoxy-4-methoxybenzonitrile** is in the synthesis of active pharmaceutical ingredients (APIs). It is a critical intermediate in the production of Apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of certain types of arthritis and psoriasis.^{[2][4][5]} Beyond pharmaceuticals, it also finds use as an intermediate for pesticides, liquid crystal materials, and other advanced polymer materials.^[6]

Physicochemical Properties

A summary of the key physical and chemical properties of **3-Ethoxy-4-methoxybenzonitrile** is provided in the table below. Proper handling and storage are crucial for maintaining its stability.

It should be stored in a sealed container at room temperature.[\[1\]](#)


Property	Value	Reference
CAS Number	60758-86-3	[1] [2]
Molecular Formula	C ₁₀ H ₁₁ NO ₂	[1] [2]
Molecular Weight	177.2 g/mol	[1] [2]
Appearance	White to light yellow powder/crystal	[1]
Melting Point	70°C	[1]
Boiling Point	~281.9°C at 760 Torr	[1]
Density	~1.09 g/cm ³ at 20°C	[1]
Flash Point	109.2°C	[1]
Solubility	Soluble in methanol	[1]

Applications in Specialty Chemical Synthesis

Intermediate for Apremilast Synthesis

3-Ethoxy-4-methoxybenzonitrile is a pivotal intermediate in the synthesis of Apremilast.[\[4\]](#)[\[5\]](#) Apremilast's mechanism of action involves the inhibition of phosphodiesterase 4 (PDE4), which in turn modulates the activity of the cAMP response element-binding protein (CREB), a key transcriptional regulator of inflammatory responses.

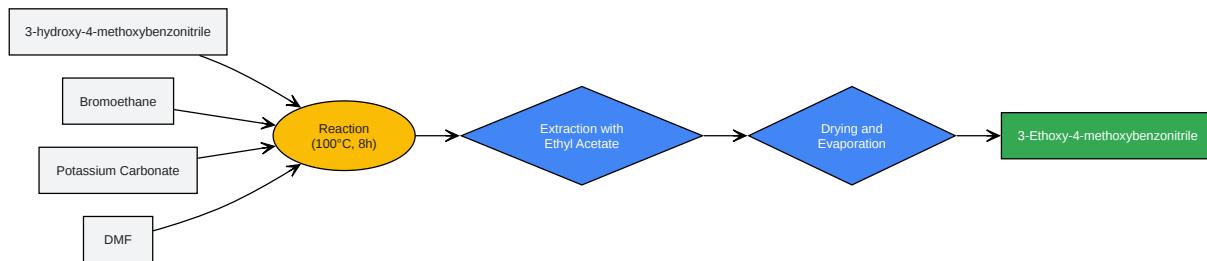
Apremilast inhibits PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates and activates CREB, which leads to the transcription of anti-inflammatory cytokines like IL-10. Simultaneously, PKA activation inhibits the NF-κB pathway, reducing the production of pro-inflammatory cytokines.[\[1\]](#)[\[6\]](#)[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: Apremilast signaling pathway.

Other Applications

3-Ethoxy-4-methoxybenzonitrile also serves as an intermediate in the synthesis of:


- Pesticides: Including pyrethroid insecticides such as tefluthrin and methofluthrin.[6]
- Fungicides: Certain derivatives exhibit antifungal properties.[6]
- Advanced Materials: It is used in the development of liquid crystal and polymer materials.[6]

Experimental Protocols

Two common methods for the synthesis of **3-Ethoxy-4-methoxybenzonitrile** are detailed below.

Protocol 1: Ethylation of 3-hydroxy-4-methoxybenzonitrile

This protocol involves the direct ethylation of 3-hydroxy-4-methoxybenzonitrile.

[Click to download full resolution via product page](#)

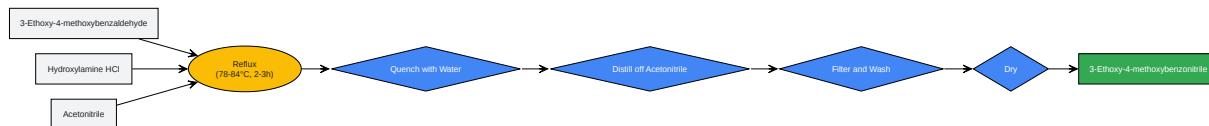
Caption: Synthesis from 3-hydroxy-4-methoxybenzonitrile.

Materials:

- 3-hydroxy-4-methoxybenzonitrile
- Bromoethane
- Potassium carbonate
- Dimethylformamide (DMF)
- Ethyl acetate
- Anhydrous sodium sulfate
- Deionized water

Procedure:

- Combine 10g (67.11 mmol) of 3-hydroxy-4-methoxybenzonitrile, 25 ml (335.2 mmol) of bromoethane, 10.25g of potassium carbonate, and 50 ml of DMF in a 100 ml flask.[1][7]


- Heat the mixture to 100°C and stir for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][7]
- After the reaction is complete, cool the mixture to room temperature.[1][7]
- Add 100 ml of water and extract the product with ethyl acetate.[7]
- Dry the organic phase with anhydrous sodium sulfate.[1][7]
- Evaporate the solvent to yield the final product as a white solid.[1][7]

Quantitative Data:

Reactant	Amount	Molar Eq.
3-hydroxy-4-methoxybenzonitrile	10 g	1.0
Bromoethane	25 ml	5.0
Potassium Carbonate	10.25 g	-
Product Yield	11.09 g	93%

Protocol 2: From 3-Ethoxy-4-methoxybenzaldehyde

This method involves the conversion of the corresponding aldehyde to the nitrile.

[Click to download full resolution via product page](#)

Caption: Synthesis from 3-Ethoxy-4-methoxybenzaldehyde.

Materials:

- 3-Ethoxy-4-methoxybenzaldehyde
- Hydroxylamine hydrochloride
- Acetonitrile
- Deionized water

Procedure:

- Charge a 12 L three-necked flask with 1000 g (5.54 moles) of 3-Ethoxy-4-methoxybenzaldehyde and 462.5 g (6.6 moles) of hydroxylamine hydrochloride at room temperature.[7]
- Add 5 L of acetonitrile and stir the mixture for 15-20 minutes at room temperature.[7]
- Warm the reaction mixture to 65-72°C and then heat to reflux (78-84°C) for 2-3 hours.[7]
- Cool the reaction mixture to room temperature and add 1 L of deionized water.[7]
- Distill off 3.5-4.0 L of acetonitrile under vacuum.[6][7]
- Dilute the concentrated residue with 4 L of deionized water and stir at room temperature for 1-2 hours.[6][7]
- Filter the mixture under vacuum and wash the solid with 3-4 L of deionized water.[6][7]
- Dry the solid in a tray at 30-32°C under a pressure of 100-125 mm Hg for 24-36 hours.[6][7]

Quantitative Data:

Reactant	Amount	Molar Eq.
3-Ethoxy-4-methoxybenzaldehyde	1000 g	1.0
Hydroxylamine HCl	462.5 g	1.19
Product Yield	940 g	95.5%
Purity (HPLC)	99.2%	-

Safety Information

3-Ethoxy-4-methoxybenzonitrile is classified as hazardous. It is toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[\[1\]](#) Appropriate personal protective equipment, including gloves and eye protection, should be worn, and work should be conducted in a well-ventilated area.[\[1\]](#) For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. The effect of Apremilast on signal transduction and IL-10 production in CD39high regulatory B cells in patients with psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 5. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]

- 6. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Ethoxy-4-methoxybenzonitrile as an intermediate for specialty chemicals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1661997#3-ethoxy-4-methoxybenzonitrile-as-an-intermediate-for-specialty-chemicals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com